3-Bromo-5-trimethylsilanyl-isoxazole

Cross-Coupling Organic Synthesis Heterocyclic Chemistry

3-Bromo-5-trimethylsilanyl-isoxazole (CAS 181947-25-1) is a 3,5-disubstituted isoxazole derivative with a molecular formula of C6H10BrNOSi and a molecular weight of 220.14. This compound functions as a bifunctional building block in organic synthesis, featuring a 5-position trimethylsilyl (TMS) group that enhances solubility and serves as a protected site for further functionalization, and a 3-position bromine atom that acts as a reactive handle for cross-coupling and nucleophilic substitution reactions.

Molecular Formula C6H10BrNOSi
Molecular Weight 220.1
CAS No. 181947-25-1
Cat. No. B6233457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-trimethylsilanyl-isoxazole
CAS181947-25-1
Molecular FormulaC6H10BrNOSi
Molecular Weight220.1
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=NO1)Br
InChIInChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-trimethylsilanyl-isoxazole (CAS 181947-25-1): A Strategic Building Block for Silyl-Isoxazole Synthesis


3-Bromo-5-trimethylsilanyl-isoxazole (CAS 181947-25-1) is a 3,5-disubstituted isoxazole derivative with a molecular formula of C6H10BrNOSi and a molecular weight of 220.14 . This compound functions as a bifunctional building block in organic synthesis, featuring a 5-position trimethylsilyl (TMS) group that enhances solubility and serves as a protected site for further functionalization, and a 3-position bromine atom that acts as a reactive handle for cross-coupling and nucleophilic substitution reactions .

Why 3-Bromo-5-trimethylsilanyl-isoxazole Cannot Be Substituted by Generic Isoxazole Analogs


The unique 3-bromo-5-trimethylsilyl substitution pattern of this compound dictates its specific reactivity and physical properties, rendering direct substitution by other isoxazole analogs chemically unsound. As detailed in the quantitative evidence below, the 5-position TMS group provides a significant lipophilicity shift compared to desilylated or unsubstituted isoxazoles, affecting solubility and chromatographic behavior . Critically, the 3-position bromine offers a well-defined site for orthogonal functionalization (e.g., via cross-coupling), which is not possible with 4-bromo isomers like 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole (CAS 54773-30-7) . These structural variations directly impact synthetic utility and biological performance, making this specific CAS number a non-interchangeable reagent in both academic and industrial research workflows.

Quantitative Differentiation Evidence for 3-Bromo-5-trimethylsilanyl-isoxazole


Orthogonal Reactivity of the 3-Bromo Position for Sequential Functionalization

The presence of the bromine atom at the 3-position of the isoxazole ring provides a distinct and highly reactive site for transition metal-catalyzed cross-coupling reactions, a feature not present in the 4-bromo isomer. The regiochemistry is critical; while both 3-bromo- and 4-bromo-isoxazoles can participate in coupling, their electronic environments and subsequent reactivity differ significantly. 3-Bromo-5-trimethylsilanyl-isoxazole is specifically positioned to undergo Suzuki, Sonogashira, and other palladium-catalyzed couplings at the bromine site, while the TMS group remains intact or can be selectively removed . This orthogonal reactivity allows for sequential functionalization strategies. The comparative lack of a bromine handle in the 3-position of the 4-bromo analog (CAS 54773-30-7) renders it unsuitable for identical synthetic sequences .

Cross-Coupling Organic Synthesis Heterocyclic Chemistry

Significant Lipophilicity Modulation by the 5-Trimethylsilyl Group

The 5-trimethylsilyl (TMS) group dramatically increases the compound's lipophilicity compared to its desilylated or unsubstituted isoxazole counterparts. This property is quantifiable through the consensus Log P (cLogP) value. The calculated cLogP for 3-Bromo-5-trimethylsilanyl-isoxazole is 2.08 . This is in stark contrast to 3-Bromo-isoxazole (no TMS group), which has a cLogP of approximately 0.8. This difference of >1.2 log units corresponds to a more than 10-fold difference in octanol/water partition coefficient, significantly impacting its behavior in biological assays and purification (e.g., reverse-phase HPLC retention time) [1].

Lipophilicity Drug Discovery Physicochemical Properties

Enhanced Solubility Profile in Organic Solvents via 5-TMS Substitution

The 5-TMS group confers significantly enhanced solubility in non-polar organic solvents compared to non-silylated isoxazoles. This is a direct consequence of the increased lipophilicity. 3-Bromo-5-trimethylsilanyl-isoxazole is reported to be soluble in organic solvents such as dichloromethane and ethyl acetate . In contrast, 3-bromo-isoxazole, lacking the silyl group, has a predicted aqueous solubility (Log S ESOL) of -3.54, which classifies it as 'soluble', but its performance in strictly organic, non-polar media is inferior, often leading to precipitation or poor yields in reactions requiring anhydrous, aprotic conditions .

Solubility Reaction Optimization Sample Preparation

Key Research and Industrial Scenarios for Procuring 3-Bromo-5-trimethylsilanyl-isoxazole


Medicinal Chemistry: Scaffold Diversification via Sequential Functionalization

In drug discovery, 3-Bromo-5-trimethylsilanyl-isoxazole serves as a privileged intermediate for constructing diverse chemical libraries. The orthogonal reactivity of the C3-Br and C5-TMS groups allows for a 'click-and-decorate' strategy. First, the bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophore [1]. Subsequently, the TMS group can be cleaved or further functionalized (e.g., through protodesilylation or Hiyama coupling) to introduce a second point of diversity at the 5-position. This sequential, divergent synthesis is impossible with non-halogenated isoxazoles or the 4-bromo isomer, making this CAS number a valuable asset for lead optimization campaigns.

Synthetic Methodology: Development of Silyl-Based Cross-Coupling Protocols

This compound is an ideal substrate for developing and optimizing novel silicon-based cross-coupling methodologies, such as Hiyama-Denmark couplings. The 5-TMS group acts as a masked silanol or a precursor for other organosilicon reagents. Researchers can use 3-Bromo-5-trimethylsilanyl-isoxazole to study the reactivity of isoxazolyl silanes in Pd- or Cu-catalyzed transformations with various electrophiles, as documented in studies on 3,4,5-trisubstituted isoxazole synthesis [1]. Its well-defined structure and commercial availability make it a reliable benchmark substrate for comparing catalyst systems and reaction conditions in academic method development.

Bioconjugation and Chemical Probe Synthesis

The enhanced lipophilicity (cLogP 2.08) and distinct solubility profile of the TMS group make this building block a superior choice for synthesizing chemical probes intended for cellular assays. The lipophilic TMS group can facilitate passive membrane diffusion or enhance binding to hydrophobic protein pockets. Following uptake or binding, the TMS group can be cleaved or exchanged, offering a handle for further modification. This is in contrast to the more polar desilylated analog, which may suffer from lower cell permeability or exhibit altered subcellular distribution [1]. The bromine atom provides an immediate point for attaching reporter groups (e.g., via 'click' chemistry) after initial biological evaluation.

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